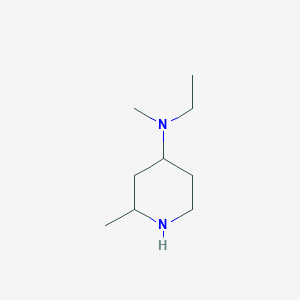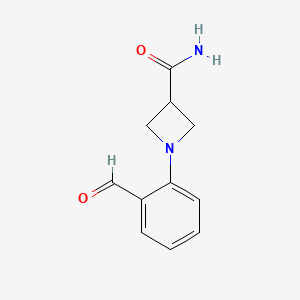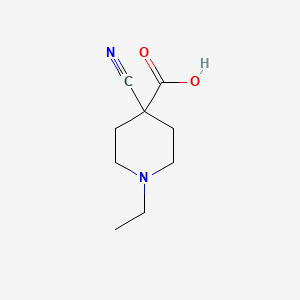
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H10FNO It is a derivative of benzofuran, a heterocyclic aromatic organic compound The presence of a fluorine atom at the 4-position of the benzofuran ring and an ethanamine group at the 2-position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate fluorinated reagent.
Introduction of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine
- 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
2-(4-Fluoro-1-benzofuran-2-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atom and the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and development applications.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
2-(4-fluoro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C10H10FNO/c11-9-2-1-3-10-8(9)6-7(13-10)4-5-12/h1-3,6H,4-5,12H2 |
InChIキー |
RXBUKCAEXDKVAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(O2)CCN)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)


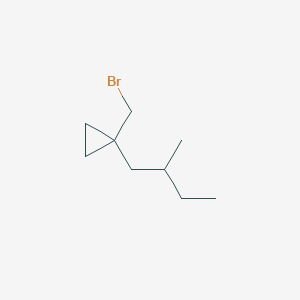
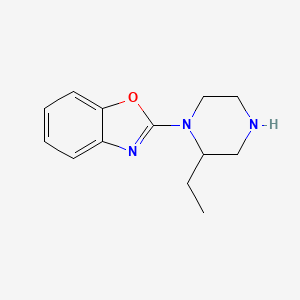
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
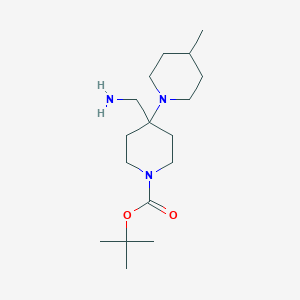
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)

